molecular formula C25H24ClNO6 B11126362 Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11126362
M. Wt: 469.9 g/mol
InChI Key: AXDLDFHVVNKSEI-UHFFFAOYSA-N
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Description

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a benzoate ester group, and various functional groups such as chloro, dioxo, and propan-2-yloxypropyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and chromene derivatives.

    Introduction of the chloro and dioxo groups: Chlorination and oxidation reactions are employed to introduce these functional groups.

    Attachment of the propan-2-yloxypropyl group: This step involves nucleophilic substitution reactions using suitable alkylating agents.

    Esterification to form the benzoate group: The final step involves esterification of the carboxylic acid intermediate with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with biological targets, making it a candidate for the development of therapeutic agents. Research has focused on its potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate: Unique due to its specific functional groups and structural features.

    Methyl 4-{7-chloro-3,9-dioxo-2-[3-(methoxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    Methyl 4-{7-chloro-3,9-dioxo-2-[3-(ethoxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24ClNO6

Molecular Weight

469.9 g/mol

IUPAC Name

methyl 4-[7-chloro-3,9-dioxo-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H24ClNO6/c1-14(2)32-12-4-11-27-21(15-5-7-16(8-6-15)25(30)31-3)20-22(28)18-13-17(26)9-10-19(18)33-23(20)24(27)29/h5-10,13-14,21H,4,11-12H2,1-3H3

InChI Key

AXDLDFHVVNKSEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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